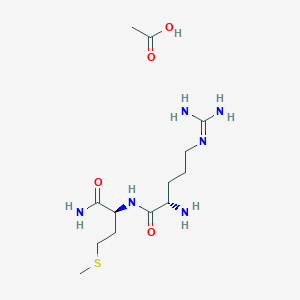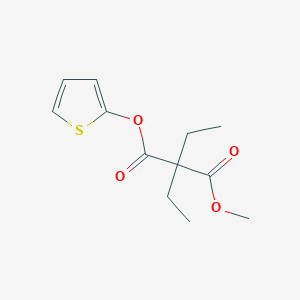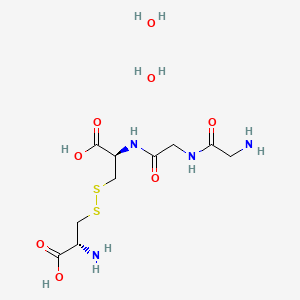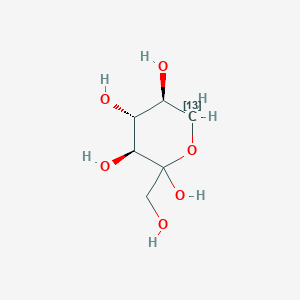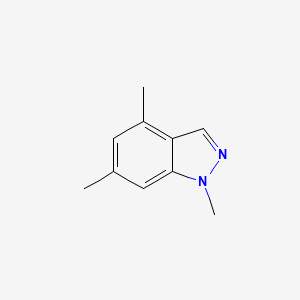
1,4,6-Trimethyl-1H-indazol
Übersicht
Beschreibung
Synthesis Analysis
TMII was first synthesized in the 1960s and was initially used as a precursor to synthesize other indazole derivatives. A concise and improved route was developed to form the desired indazole, which takes advantage of an electronically directed metalation/formylation sequence followed by condensation with methyl hydrazine to form a hydrazone and culminates in a copper-catalyzed intramolecular Ullmann cyclization .
Molecular Structure Analysis
Indazoles consist of three tautomeric forms in which 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) exist in all phases. The tautomerism in indazoles greatly influences synthesis, reactivity, physical and even the biological properties of indazoles .
Chemical Reactions Analysis
The tautomerism in indazoles greatly influences synthesis, reactivity, physical and even the biological properties of indazoles .
Wissenschaftliche Forschungsanwendungen
Medizinische Anwendungen
Indazolhaltige heterozyklische Verbindungen haben eine Vielzahl von medizinischen Anwendungen . Sie werden eingesetzt als:
- Antihypertensiva: Dies sind Medikamente zur Behandlung von Bluthochdruck .
- Antikrebsmittel: Sie werden zur Behandlung verschiedener Krebsarten eingesetzt .
- Antidepressiva: Dies sind Medikamente zur Behandlung von Depressionen .
- Entzündungshemmende Mittel: Sie werden zur Reduzierung von Entzündungen eingesetzt .
- Antibakterielle Mittel: Dies sind Medikamente, die Bakterien zerstören oder ihr Wachstum hemmen .
Arzneimittelentwicklung
Mehrere kürzlich auf den Markt gebrachte Medikamente enthalten das Indazol-Strukturmotiv . Dies deutet darauf hin, dass „1,4,6-Trimethyl-1H-indazol“ möglicherweise bei der Entwicklung neuer Medikamente eingesetzt werden könnte.
Synthese Strategien
Die Synthese von 1H- und 2H-Indazolen stand im Fokus der jüngsten Forschung . Die Strategien umfassen Übergangsmetall-katalysierte Reaktionen, reduktive Cyclisierungsreaktionen und die Synthese von 2H-Indazolen durch aufeinanderfolgende Bildung von C–N und N–N Bindungen .
Inhibitoren der Phosphoinositid-3-Kinase δ
Indazole können als selektive Inhibitoren der Phosphoinositid-3-Kinase δ zur Behandlung von Atemwegserkrankungen eingesetzt werden .
Antiproliferative Aktivität
3-Amino-1H-indazol-1-carboxamide wurden gefunden, das Zellwachstum vieler neoplastischer Zelllinien bei Konzentrationen unter 1 μM zu hemmen, was zu einem Block in der G0–G1 Phase des Zellzyklus führt .
HIV-Protease-Inhibitoren
Biologisch aktive Verbindungen, die ein Indazol-Fragment enthalten, wurden untersucht und bei der Herstellung von HIV-Protease-Inhibitoren eingesetzt .
Serotonin-Rezeptor-Antagonisten
Indazol-Fragmente werden auch bei der Herstellung von Serotonin-Rezeptor-Antagonisten verwendet .
Aldol-Reduktase-Inhibitoren und Acetylcholinesterase-Inhibitoren
Indazol-Fragmente wurden bei der Herstellung von Aldol-Reduktase-Inhibitoren und Acetylcholinesterase-Inhibitoren verwendet .
Biochemische Analyse
Biochemical Properties
1,4,6-Trimethyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including 1,4,6-Trimethyl-1H-indazole, have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . Additionally, 1,4,6-Trimethyl-1H-indazole can interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes.
Cellular Effects
1,4,6-Trimethyl-1H-indazole exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . 1,4,6-Trimethyl-1H-indazole may also affect the expression of genes involved in cell growth and survival, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of 1,4,6-Trimethyl-1H-indazole involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, inhibiting or activating their activity. For instance, 1,4,6-Trimethyl-1H-indazole may inhibit the activity of COX-2 by binding to its active site, thereby reducing the production of pro-inflammatory mediators . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4,6-Trimethyl-1H-indazole may change over time due to factors such as stability and degradation. Studies have shown that indazole derivatives can be stable under certain conditions but may degrade over time, affecting their efficacy and potency . Long-term exposure to 1,4,6-Trimethyl-1H-indazole in in vitro or in vivo studies may result in changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 1,4,6-Trimethyl-1H-indazole can vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including damage to tissues and organs. Studies have shown that the threshold for these effects can vary depending on the specific animal model and the duration of exposure.
Metabolic Pathways
1,4,6-Trimethyl-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For example, indazole derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell growth and metabolism .
Transport and Distribution
The transport and distribution of 1,4,6-Trimethyl-1H-indazole within cells and tissues are influenced by its interactions with transporters and binding proteins. It may be transported across cell membranes by specific transporters and accumulate in certain tissues or cellular compartments . The localization and accumulation of 1,4,6-Trimethyl-1H-indazole can affect its activity and function, influencing its overall efficacy and potency.
Subcellular Localization
1,4,6-Trimethyl-1H-indazole may exhibit specific subcellular localization, which can impact its activity and function. It may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . The subcellular localization of 1,4,6-Trimethyl-1H-indazole can influence its interactions with biomolecules and its overall mechanism of action.
Eigenschaften
IUPAC Name |
1,4,6-trimethylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7-4-8(2)9-6-11-12(3)10(9)5-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLROHXGMYATPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



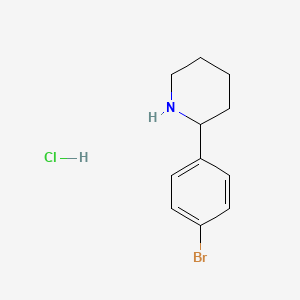
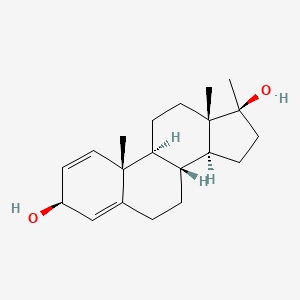
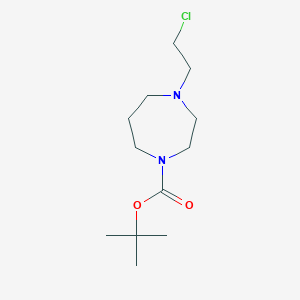

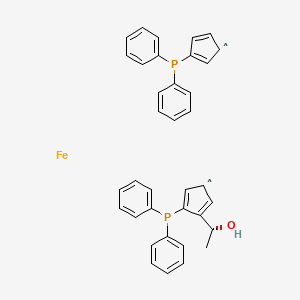

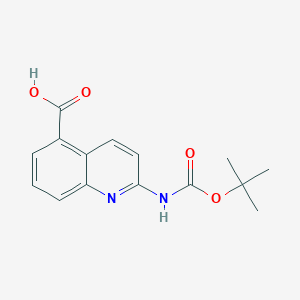
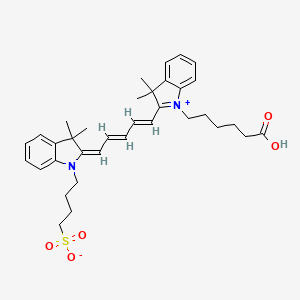
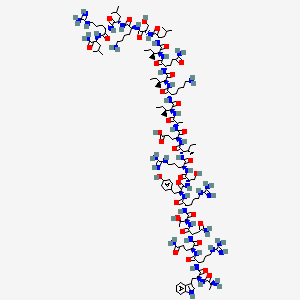
![(R)-8-(2-Amino-1-hydroxyethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1493478.png)
